3,6,9,12-Tetraoxatetradecan-1-ol
Overview
Description
3,6,9,12-Tetraoxatetradecan-1-ol, also known as tetraethylene glycol monoethyl ether, is a chemical compound with the molecular formula C10H22O5 and a molecular weight of 222.2787 g/mol . It is a member of the polyethylene glycol (PEG) family and is characterized by the presence of multiple ether linkages in its structure. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatetradecan-1-ol can be synthesized through the reaction of ethylene oxide with ethylene glycol monoethyl ether. The reaction typically involves the use of a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to ethylene glycol monoethyl ether in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control systems to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or amines.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the preparation of polyethylene glycol derivatives for use in drug delivery systems and bioconjugation.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,9,12-tetraoxatetradecan-1-ol involves its ability to interact with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with other molecules, facilitating its use as a solvent and reagent in chemical reactions. Additionally, its hydrophilic nature makes it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar structure but lacks the monoethyl ether group.
Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and molecular weights.
Diethylene glycol monoethyl ether: Shorter chain length and different chemical properties.
Uniqueness
3,6,9,12-Tetraoxatetradecan-1-ol is unique due to its specific chain length and the presence of the monoethyl ether group, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKOUPXIUWZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029274 | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5650-20-4 | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol monoethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetradecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLENE GLYCOL MONOETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY110M1BA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural sources has 3,6,9,12-Tetraoxatetradecan-1-ol been identified?
A1: this compound has been found in the acetone extractives of Eucalyptus urograndis leaves [] and Eucalyptus urophylla leaves []. It's also present in the methanolic extracts of Equisetum arvense and Alchemila valgaris seeds [, ]. Additionally, it has been detected in sugarcane juice subjected to thermal treatment, membrane ultrafiltration, and gamma irradiation [].
Q2: What potential applications have been suggested for the extracts containing this compound?
A2: Research suggests that the acetone extractives from Eucalyptus urograndis leaves, which contain this compound, could be utilized as bioenergy, biomedicines, and mildew-proof preparations []. Similarly, the benzene/ethanol extractives from both E. camaldulensis and E. urophylla leaves, also containing the compound, are believed to be rich in natural biomedicinal materials []. The methanolic extracts of Equisetum arvense and Alchemila valgaris seeds, where the compound is present, are suggested to have potential use in herbal remedies for their anti-inflammatory, analgesic, antipyretic, cardiac tonic, and antiasthmatic properties [, ].
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